REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH:13]([CH3:15])[CH3:14])=[C:6]([CH:8]=[N:9][CH:10]2[CH2:12][CH2:11]2)[CH:7]=1>[Pt].CO>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH:13]([CH3:15])[CH3:14])=[C:6]([CH:7]=1)[CH2:8][NH:9][CH:10]1[CH2:12][CH2:11]1
|
Name
|
N-[(5-chloro-2-isopropylphenyl)methylene]cyclopropanamine
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Quantity
|
160.8 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C(C1)C=NC1CC1)C(C)C
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Name
|
|
Quantity
|
1350 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction vessel was subsequently flushed with nitrogen
|
Type
|
FILTRATION
|
Details
|
The contents of the autoclave were filtered through Celite
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Type
|
WASH
|
Details
|
washed with methanol
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Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(CNC2CC2)C1)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 153.5 g | |
YIELD: PERCENTYIELD | 91.9% | |
YIELD: CALCULATEDPERCENTYIELD | 94.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |